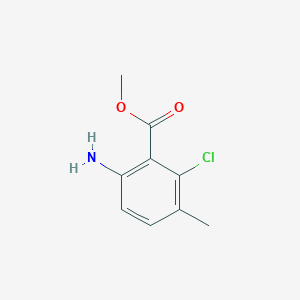

Methyl 6-amino-2-chloro-3-methylbenzoate

Description

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl 6-amino-2-chloro-3-methylbenzoate |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3 |

InChI Key |

OQXGKOMMMUEYTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation via Chlorination, Oxidation, and Ammoniation from m-Xylene

This method is based on a patent describing the preparation of 3-methyl-2-aminobenzoic acid, which is closely related to the target compound, with chlorination at the 2-position and amination at the 6-position achieved through ammoniation under alkaline conditions.

| Step | Reaction Description | Reagents & Conditions | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Chlorination of m-xylene to 2-chloro-m-xylene | m-xylene + Cl2 | Lewis acids (FeCl3, AlCl3, SbCl3, TiCl4) | - | 60 °C | - |

| 2 | Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid | 2-chloro-m-xylene + H2O2 (30%) dropwise | Sodium acetate, cobalt salt, manganese salt | Acetic acid | 80-100 °C | 92.7 - 95.2 |

| 3 | Ammoniation of 3-methyl-2-chlorobenzoic acid to 3-methyl-2-aminobenzoic acid | 3-methyl-2-chlorobenzoic acid + NH3 gas | Cuprous chloride, sodium carbonate | DMSO, DMF, DMA, or acetonitrile | 120-150 °C (4-6 h) | 88.6 - 90.3 |

- The chlorination step uses ferric trichloride or other Lewis acids as catalysts to achieve selective substitution.

- Oxidation is carried out with hydrogen peroxide in acetic acid with sodium acetate as a catalyst to form the chlorobenzoic acid.

- Ammoniation involves introducing ammonia gas in the presence of copper catalysts and alkaline conditions to substitute the chlorine with an amino group.

- The final product is purified by recrystallization from methanol.

- The method avoids hazardous nitration and hydrogenation steps.

- High yields and purity are reported.

- Environmentally friendlier with less waste generation.

| Product | Yield (%) | Purification Method |

|---|---|---|

| 3-Methyl-2-chlorobenzoic acid | 92.7 - 95.2 | Reduced pressure rectification |

| 3-Methyl-2-aminobenzoic acid | 88.6 - 90.3 | Recrystallization from methanol |

Preparation via Nitration, Hydrogenation, and Chlorination from m-Methylbenzoic Acid

This alternative route involves nitration of m-methylbenzoic acid, reduction of the nitro group to an amine, and subsequent chlorination at the 2-position.

| Step | Reaction Description | Reagents & Conditions | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Nitration of m-methylbenzoic acid to 2-nitro-3-methylbenzoic acid | m-methylbenzoic acid + HNO3 (60-75%) | - | - | - | - |

| 2 | Hydrogenation of 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid | Pd/C catalyst + H2 atmosphere | 10% Pd/C | Ethanol | 50 °C, 2 h | 98.6 |

| 3 | Chlorination of 2-amino-3-methylbenzoic acid to 2-amino-3-methyl-5-chlorobenzoic acid | Dichlorohydantoin + benzoyl peroxide | Benzoyl peroxide | DMF, N,N-dimethylacetamide, sulfolane, or DMSO | 90-110 °C, 1-2 h | 87.7 |

- Nitration introduces the nitro group selectively.

- Hydrogenation uses palladium on carbon as catalyst under mild conditions to reduce the nitro to amino.

- Chlorination uses dichlorohydantoin as chlorinating agent with benzoyl peroxide as radical initiator.

- The reaction solvent choice influences chlorination efficiency.

- Purity of the final product is high (99.0-99.5%) with melting points around 238-243 °C.

| Product | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|

| 2-Amino-3-methylbenzoic acid | 98.6 | 99.2 | - |

| 2-Amino-3-methyl-5-chlorobenzoic acid | 87.7 | 99.5 | 238-243 |

Comparative Summary of Preparation Methods

| Feature | Route A (Chlorination-Oxidation-Ammoniation) | Route B (Nitration-Hydrogenation-Chlorination) |

|---|---|---|

| Starting Material | m-Xylene | m-Methylbenzoic acid |

| Key Steps | Chlorination → Oxidation → Ammoniation | Nitration → Hydrogenation → Chlorination |

| Catalysts | Lewis acids, sodium acetate, copper compounds | Pd/C, benzoyl peroxide |

| Solvents | Acetic acid, DMSO, DMF | Ethanol, DMF, DMSO |

| Temperature Range | 60-150 °C | 50-110 °C |

| Yield of Final Amino Compound | ~88-90% | ~87.7% |

| Purity | High | Very high (99%) |

| Environmental Impact | Avoids nitration, less hazardous | Uses nitration and hydrogenation, more steps |

| Industrial Feasibility | High | High |

Additional Notes on Esterification

While the above methods focus on the preparation of the amino-chlorobenzoic acid intermediate, methylation (esterification) to form this compound can be achieved by standard esterification protocols:

- Using methanol under acidic conditions (e.g., sulfuric acid or acidic ion-exchange resins) to convert the carboxylic acid to methyl ester.

- Alternatively, starting from methyl m-toluate derivatives can bypass esterification.

Summary Table of Key Reaction Conditions and Outcomes

| Step | Reaction Type | Reagents | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Chlorination (Route A) | Electrophilic substitution | m-Xylene + Cl2 | FeCl3, AlCl3, SbCl3, TiCl4 | - | 60 | - | - | Produces 2-chloro-m-xylene |

| Oxidation (Route A) | Oxidation | 2-chloro-m-xylene + H2O2 | Sodium acetate, Co/Mn salts | Acetic acid | 80-100 | 2 h | 92.7-95.2 | Dropwise H2O2 addition |

| Ammoniation (Route A) | Nucleophilic substitution | 3-methyl-2-chlorobenzoic acid + NH3 | CuCl, Na2CO3 | DMSO | 130-150 | 4 h | 88.6-90.3 | NH3 gas introduced |

| Nitration (Route B) | Electrophilic substitution | m-methylbenzoic acid + HNO3 | - | - | - | - | - | Produces 2-nitro-3-methylbenzoic acid |

| Hydrogenation (Route B) | Reduction | 2-nitro-3-methylbenzoic acid + H2 | 10% Pd/C | Ethanol | 50 | 2 h | 98.6 | High purity amine |

| Chlorination (Route B) | Radical chlorination | 2-amino-3-methylbenzoic acid + dichlorohydantoin | Benzoyl peroxide | DMF, DMSO | 90-110 | 1-2 h | 87.7 | High purity product |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-chloro-3-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

Substitution: Formation of 6-amino-2-hydroxy-3-methylbenzoate.

Reduction: Formation of 6-amino-2-chloro-3-methylbenzoate.

Oxidation: Formation of 6-amino-2-chloro-3-methylbenzoic acid.

Scientific Research Applications

Methyl 6-amino-2-chloro-3-methylbenzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-chloro-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

The chloro group at position 2 in the target compound contrasts with the fluorine at position 6 in the fluorinated analog, impacting electron distribution and steric effects.

Physicochemical and Reactivity Profiles

Hydrogen Bonding and Crystallinity

- The amino group in this compound can participate in hydrogen bonding, influencing crystallinity and melting behavior. Similar compounds, such as Methyl 2-amino-3-chloro-6-fluorobenzoate, exhibit directional hydrogen-bonding networks critical for crystal packing .

Chemical Reactivity

- Electron Effects : The chloro group (electron-withdrawing) at position 2 may deactivate the benzene ring toward electrophilic substitution, while the methyl group (electron-donating) at position 3 could counteract this effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.